molecular formula C12H18BrNO3S2 B2599367 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide CAS No. 1448129-65-4

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Cat. No.: B2599367
CAS No.: 1448129-65-4
M. Wt: 368.3
InChI Key: NCQHAGBGPCTNTB-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a specialized chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a benzenesulfonamide scaffold, a privileged structure in medicinal chemistry known for its ability to confer potent biological activity and high binding affinity to a variety of therapeutic targets . The molecular design integrates a bromo-aromatic moiety, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, and a unique 2-hydroxy-2-methyl-4-(methylthio)butyl side chain that may influence the compound's physicochemical properties and target interaction profile. Benzenesulfonamide-based compounds have demonstrated significant research value, particularly in the development of inhibitors for challenging protein targets. Recent studies highlight their application in the design of HIV-1 Capsid Protein (CA) inhibitors, where structural optimization of the benzenesulfonamide component has led to compounds with markedly improved antiviral potency and metabolic stability compared to earlier lead compounds . The presence of the bromine atom on this reagent facilitates its use as a key synthetic intermediate in Structure-Activity Relationship (SAR) studies, allowing researchers to efficiently explore chemical space and develop more potent or selective bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3S2/c1-12(15,7-8-18-2)9-14-19(16,17)11-6-4-3-5-10(11)13/h3-6,14-15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQHAGBGPCTNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable benzenesulfonamide derivative, followed by the introduction of the hydroxy-methyl-thio butyl chain through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzenesulfonamide derivatives

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and hydroxy-methyl-thio butyl chain may also contribute to the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with other benzenesulfonamides but distinguishes itself through its hybrid substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents/R-Groups Key Properties/Applications
Target Compound 2-Br, 2-hydroxy-2-methyl-4-(methylthio)butyl Enhanced electrophilicity, potential bioactivity
Benzenesulfonamide (parent structure) None Basic sulfonamide scaffold; antimicrobial
4-(Methylthio)benzenesulfonamide 4-SMe Improved solubility; enzyme inhibition
2-Bromo-N-(2-hydroxyethyl)benzenesulfonamide 2-Br, 2-hydroxyethyl Higher polarity; drug delivery systems

The methylthio group in the target compound introduces sulfur-mediated interactions (e.g., hydrophobic or metal coordination), which are absent in simpler analogs like the parent benzenesulfonamide . Compared to 4-(methylthio)benzenesulfonamide, the target compound’s branched hydroxyalkyl chain may reduce crystallinity, as observed in similar sulfonamides analyzed via X-ray crystallography using SHELX software .

Spectroscopic and Computational Comparisons

  • NMR and Mass Spectrometry: The bromine atom generates distinct isotopic patterns in mass spectra, differentiating it from non-halogenated analogs. Computational studies using density-functional theory (DFT) methods, such as those described by Becke (1993), predict that the bromine and methylthio groups synergistically lower the LUMO energy, enhancing reactivity toward nucleophiles .
  • Thermochemical Stability : DFT calculations suggest that the hydroxy and methylthio groups stabilize the molecule through intramolecular hydrogen bonding and sulfur-aromatic interactions, respectively. This contrasts with 2-bromo-N-alkylbenzenesulfonamides lacking sulfur substituents, which exhibit lower thermal stability .

Biological Activity

2-Bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Bromine : A halogen that can influence biological activity through various mechanisms.
  • Sulfonamide group : Known for its antibacterial properties.
  • Hydroxyl and methylthio substituents : These groups may enhance solubility and bioactivity.

Biological Activity Overview

Research indicates that compounds in the sulfonamide class often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance:

  • In vitro studies : Compounds similar to this compound demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus .
  • Mechanism of action : The sulfonamide moiety interferes with bacterial folic acid synthesis, inhibiting growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable:

  • Carrageenan-induced edema : In vivo studies have shown that related sulfonamides significantly reduce inflammation in animal models .
  • Cytokine modulation : Compounds in this class can modulate the production of pro-inflammatory cytokines, contributing to their therapeutic effects.

Anticancer Activity

Emerging evidence suggests potential anticancer properties:

  • Cell line studies : Similar compounds have shown IC50 values indicating potent inhibition of cancer cell proliferation in various assays .
  • Mechanistic insights : The interaction with specific molecular targets involved in cell cycle regulation and apoptosis has been documented.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Sulfonamide Derivatives :
    • Objective : Evaluate the antimicrobial efficacy against clinical isolates.
    • Findings : Certain derivatives exhibited MIC values as low as 6.72 mg/mL against E. coli .
  • Anti-inflammatory Efficacy :
    • Model : Rat paw edema induced by carrageenan.
    • Results : Compounds demonstrated up to 94.69% inhibition at specific time points .
  • Anticancer Screening :
    • Cell lines : Tested against MCF-7 and A549.
    • Results : Significant growth inhibition was observed, with some compounds showing IC50 values comparable to established chemotherapeutics .

Data Table Summary

Biological ActivityTest ModelResultReference
AntimicrobialE. coliMIC 6.72 mg/mL
Anti-inflammatoryRat paw edema94.69% inhibition
AnticancerMCF-7 cellsIC50 comparable to doxorubicin

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